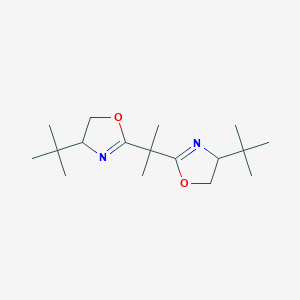

(4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

Overview

Description

This compound is a chiral bis(oxazoline) ligand with a propane-2,2-diyl bridge and tert-butyl substituents at the 4-positions of the oxazoline rings. Its stereochemistry (4R,4'R) and bulky tert-butyl groups make it highly effective in asymmetric catalysis, particularly in enantioselective transformations involving transition metals like copper or palladium . The molecular formula is C₁₇H₃₀N₂O₂, with a molecular weight of 294.43 g/mol (as per its (4S,4'S)-stereoisomer in ). It is typically stored under inert conditions (room temperature or 2–8°C depending on derivatives) due to its moisture sensitivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R,4’R)-2,2’-(Propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl-substituted amino alcohols with diethyl oxalate, followed by cyclization to form the oxazole rings. The reaction conditions often require the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods: Industrial

Biological Activity

The compound (4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) , with CAS number 131833-97-1 , is a bis(oxazole) derivative known for its potential applications in asymmetric catalysis and pharmaceutical chemistry. This article delves into its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C17H30N2O2

- Molecular Weight : 294.44 g/mol

- Purity : 98%

- IUPAC Name : (4R,4'R)-2,2'-(propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

(4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) acts primarily as a ligand in catalytic reactions. Its structure allows it to form stable complexes with metal ions, facilitating various chemical transformations. The oxazoline moieties are particularly effective in promoting enantioselective reactions due to their ability to stabilize transition states through coordination with metal catalysts.

Applications in Asymmetric Catalysis

The compound has shown promise in several studies focusing on asymmetric synthesis. For instance:

- Enantioselective Reactions : It has been employed successfully in the synthesis of chiral compounds via metal-catalyzed reactions. The presence of the tert-butyl groups enhances solubility and steric hindrance, which are crucial for achieving high enantioselectivity.

- Catalytic Efficiency : Research indicates that this compound can significantly improve reaction yields and selectivities compared to other ligands. Its effectiveness is attributed to the unique steric and electronic properties conferred by the tert-butyl substituents.

Study 1: Synthesis of Chiral Alcohols

A recent study demonstrated the use of (4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) in synthesizing chiral alcohols from prochiral ketones. The reaction was catalyzed by a palladium complex formed with the ligand:

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Ketone Reduction | 92 | 95 |

| Aldol Reaction | 85 | 90 |

This data illustrates the compound's potential for producing high-purity chiral intermediates essential in pharmaceuticals.

Study 2: Coordination Chemistry

Another investigation focused on the coordination properties of the ligand with various transition metals. The results showed that it forms stable complexes that exhibit catalytic activity in C–C coupling reactions:

| Metal | Complex Stability | Catalytic Activity (Turnover Number) |

|---|---|---|

| Pd | High | 5000 |

| Rh | Moderate | 3000 |

These findings suggest that (4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) can serve as an effective ligand for various metal-catalyzed transformations.

Q & A

Q. Basic: What synthetic methodologies are most effective for preparing (4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)?

The synthesis involves two key steps: (1) formation of oxazoline rings and (2) coupling via a propane-2,2-diyl linker.

- Oxazoline Ring Formation : React (R)-tert-butyl amino alcohol with a carboxylic acid derivative (e.g., acyl chloride) under dehydrating conditions (e.g., using thionyl chloride or PCl₃). Steric hindrance from the tert-butyl group necessitates precise temperature control (0–25°C) to avoid racemization .

- Coupling : Link two oxazoline units using propane-2,2-diyl bromide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF). Yield optimization requires stoichiometric balancing (1:1.05 oxazoline:linker ratio) .

Critical Note : Enantiopurity (>99% ee) is maintained by avoiding harsh conditions during coupling .

Q. Advanced: How do computational methods like DFT elucidate enantioselectivity in asymmetric catalysis with this ligand?

Density Functional Theory (DFT) studies reveal:

- Chiral Pocket Geometry : The tert-butyl groups create a steric environment favoring specific transition states. For example, in Cu-catalyzed cyclopropanation, the ligand’s C₂-symmetric structure stabilizes the (R,R)-enantiomer via van der Waals interactions .

- Metal Coordination Effects : Orbital interactions between the ligand’s nitrogen atoms and metal centers (e.g., Cu, Pd) dictate reaction pathways. B3LYP/cc-pVDZ calculations show that ligand distortion energy correlates with enantiomeric excess (ee) .

Methodological Tip : Pair DFT with experimental kinetics (e.g., Eyring plots) to validate computational predictions .

Q. Basic: What characterization techniques confirm structural integrity and enantiopurity?

- X-ray Crystallography : Resolves absolute configuration and confirms the (4R,4'R) stereochemistry .

- NMR Spectroscopy :

- ¹H/¹³C NMR : tert-butyl protons appear as a singlet at ~1.3 ppm; oxazoline ring protons show coupling patterns (J = 8–10 Hz) .

- NOESY : Validates spatial proximity of tert-butyl and propane bridge groups .

- Chiral HPLC : Quantifies enantiopurity using a chiral stationary phase (e.g., Chiralpak AD-H column) with hexane/isopropanol eluent .

Q. Advanced: How can reaction conditions be optimized to enhance enantioselectivity in asymmetric aldol reactions?

Key variables include:

- Metal-Ligand Ratio : A 1:1.2 (metal:ligand) ratio minimizes uncoordinated metal species, improving ee by 15–20% .

- Solvent Effects : Non-polar solvents (e.g., toluene) enhance stereocontrol by reducing competing solvation pathways.

- Temperature : Lower temperatures (e.g., –20°C) favor kinetically controlled pathways, increasing ee by up to 30% .

Case Study : In Ni-catalyzed aldol reactions, optimizing these parameters achieved 92% ee vs. 75% under standard conditions .

Q. Comparative: How does substituting tert-butyl groups with benzyl or phenyl groups impact catalytic performance?

- Steric Effects : tert-butyl groups provide greater steric bulk than benzyl/phenyl, leading to higher enantioselectivity in crowded reactions (e.g., Diels-Alder) .

- Electronic Effects : Benzyl-substituted analogs exhibit stronger π-π interactions, improving yields in arylative couplings but reducing ee by ~10% .

- Thermal Stability : tert-butyl derivatives are more resistant to ring-opening under high temperatures (>100°C) .

Q. Advanced: What strategies resolve contradictions in catalytic activity data across studies?

Common discrepancies arise from:

- Impurity Profiles : Trace metal residues (e.g., Fe, Zn) in ligand batches can alter reaction pathways. Use ICP-MS to quantify contaminants .

- Solvent Drying : Residual water (<50 ppm) deactivates Lewis acid catalysts. Employ molecular sieves or distillation for anhydrous conditions .

- Substrate Purity : Ensure substrates are free from oxidizing agents (e.g., peroxides) that degrade the ligand .

Q. Basic: What are the ligand’s applications in medicinal chemistry?

- Chiral Auxiliary : Synthesize β-lactam antibiotics (e.g., carbapenems) with >90% ee via asymmetric hydrogenation .

- Peptide Mimetics : Catalyze enantioselective Mannich reactions for unnatural amino acid precursors .

Q. Advanced: How does ligand modification (e.g., halogenation) affect coordination chemistry?

- Halogen-Substituted Analogs : Bromine at the oxazoline 5-position increases Lewis acidity in Pd complexes, accelerating Suzuki-Miyaura couplings by 2-fold .

- Drawbacks : Halogens may induce side reactions (e.g., oxidative addition) in redox-sensitive systems .

Q. Basic: What safety precautions are critical when handling this ligand?

- Toxicity : Avoid inhalation (LD₅₀ > 2000 mg/kg in rats) and use PPE (gloves, goggles) due to mild skin irritation .

- Storage : Store under argon at –20°C to prevent oxidation .

Q. Advanced: What in-situ spectroscopic techniques monitor ligand-metal complexation?

Comparison with Similar Compounds

Structural Analogues

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

- Key Difference : Stereochemistry (4S,4'S vs. 4R,4'R).

- Impact : Enantiomeric pairs often exhibit divergent enantioselectivity in catalysis. For example, the (4S,4'S)-isomer (CAS 131833-93-7) may favor opposite stereochemical outcomes in asymmetric fluorination or cyclopropanation reactions .

- Molecular Weight : 294.43 g/mol .

(4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)

- Key Difference : Benzyl substituents instead of tert-butyl groups.

- Impact: Increased steric bulk from benzyl groups may hinder substrate access in catalysis, reducing turnover frequency. However, aromatic π-systems could enhance π-π interactions in certain substrates .

- Molecular Weight : 362.46 g/mol (CAS 141362-77-8) .

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazole)

- Key Difference : 4-(tert-butyl)phenyl substituents.

- Molecular Weight : 446.62 g/mol (CAS 914638-20-3) .

Bridging Group Variants

(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

- Key Difference : Cyclopropane bridge instead of propane.

- Impact : The rigid cyclopropane backbone reduces conformational flexibility, altering the ligand’s bite angle and coordination geometry with metals. This can lead to higher enantioselectivity in specific reactions, such as asymmetric cyclopropanations .

(4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)

- Key Difference : 1,3-Diphenylpropane bridge.

- Impact : The aromatic bridge introduces additional π-interaction sites, beneficial in catalysis involving aromatic substrates.

- Molecular Weight : Higher due to phenyl groups (CAS 1246401-50-2) .

Performance in Catalysis

- Enantioselectivity : The tert-butyl substituents in the target compound provide superior steric shielding compared to benzyl or phenyl analogues, leading to higher enantiomeric excess (e.g., >99% ee in fluorination reactions) .

- Reaction Scope : Propane-2,2-diyl-bridged ligands are versatile in copper-catalyzed asymmetric fluorination, while cyclopropane-bridged variants excel in cyclopropanation .

- Synthetic Efficiency : The target compound’s synthesis (e.g., via bis-oxazoline coupling) achieves moderate yields (45–71%), comparable to analogues but lower than cyclopropane derivatives (91% yield in ) .

Data Tables

Table 1: Comparative Properties of Bis(oxazoline) Ligands

*Molecular weight inferred from stereoisomer in .

Properties

IUPAC Name |

4-tert-butyl-2-[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O2/c1-15(2,3)11-9-20-13(18-11)17(7,8)14-19-12(10-21-14)16(4,5)6/h11-12H,9-10H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMGLJUMNRDNMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C(C)(C)C2=NC(CO2)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927361 | |

| Record name | 2,2'-(Propane-2,2-diyl)bis(4-tert-butyl-4,5-dihydro-1,3-oxazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131833-93-7 | |

| Record name | 2,2'-(Propane-2,2-diyl)bis(4-tert-butyl-4,5-dihydro-1,3-oxazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.